molecular formula C11H12O4S2 B2809275 2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid CAS No. 848658-85-5

2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid

Cat. No.: B2809275
CAS No.: 848658-85-5
M. Wt: 272.33
InChI Key: GBBIRAOCEAKLDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid is a chemical compound with the molecular formula C11H12O4S2 and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a thiolane ring with a sulfone group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid has several scientific research applications:

Preparation Methods

The synthesis of 2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid involves several steps. One common method includes the reaction of 2-mercaptobenzoic acid with 3-chlorothiolane-1,1-dioxide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can also interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(1,1-dioxidotetrahydrothien-3-yl)thio]benzoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S2/c12-11(13)9-3-1-2-4-10(9)16-8-5-6-17(14,15)7-8/h1-4,8H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBIRAOCEAKLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1SC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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